N‑Ethyl Piperidine Substitution: Lipophilicity and Metabolic Stability Differentiation vs. N‑H and N‑Methyl Analogs
The title compound carries an N‑ethyl substituent on the piperidine ring, whereas the majority of disclosed pyrazolo piperidine carboxylic acid sGC activators in the Bayer patent estate bear N‑methyl or N‑H groups [1]. Within the patent family, R⁵ is defined as methyl, ethyl, n‑propyl, i‑propyl, 2,2‑dimethyl‑propyl, or isobutyl; the N‑ethyl variant is expected to exhibit a calculated logD increase of approximately 0.5 log units relative to the N‑methyl analog, based on the incremental contribution of the methylene group [2]. This moderate lipophilicity elevation may translate into improved passive membrane permeability while retaining acceptable aqueous solubility, a balance that is critical for oral bioavailability in sGC‑targeted programs [1].
| Evidence Dimension | Calculated logD (pH 7.4) difference driven by N‑alkyl chain length |
|---|---|
| Target Compound Data | N‑ethyl substitution (predicted logD approximately 0.5 units higher than N‑methyl analog) |
| Comparator Or Baseline | N‑methyl analog (baseline logD value not publicly disclosed; difference inferred from ΔlogP contribution of –CH₂– group) |
| Quantified Difference | Estimated ΔlogD ≈ +0.5 (target vs. N‑methyl comparator) |
| Conditions | In silico prediction based on fragment‑based logP/logD contribution; experimental confirmation not publicly available |
Why This Matters
A predictable lipophilicity difference allows medicinal chemists to fine‑tune ADME properties without altering the pyrazole‑piperidine pharmacophore, directly informing lead‑optimization candidate selection.
- [1] Bayer Aktiengesellschaft. Substituted pyrazolo piperidine carboxylic acids. WO2022122910A1, published June 16, 2022. (See definition of R⁵ at page 32, lines 42‑48.) View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Fragment constant for –CH₂– in aliphatic chains.) View Source
